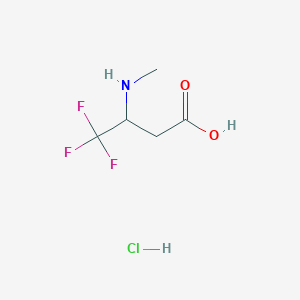

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride

Description

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride is a fluorinated β-amino acid derivative with a trifluoromethyl group and a methylamine substituent. The hydrochloride salt form improves solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-9-3(2-4(10)11)5(6,7)8;/h3,9H,2H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABFRTPSJNXTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride typically involves the reaction of 4,4,4-trifluorobutyric acid with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, functional groups, and stereochemistry. Key examples include:

Table 1: Structural Comparison of Selected Analogs

*Inferred formula based on structural analogs.

Key Differences and Implications

Functional Groups: The target compound contains a free carboxylic acid group, enhancing hydrogen-bonding capacity and solubility compared to ester derivatives like Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate () or Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (). Esters may exhibit higher lipophilicity, favoring membrane permeability but requiring hydrolysis for activation .

Substituent Effects: The trifluoromethyl (CF₃) group in all compounds enhances electronegativity and metabolic stability. However, 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid () features two CF₃ groups, increasing steric hindrance and acidity (pKa ~1–2) compared to the target compound . Aromatic substituents (e.g., indole, phenyl) in analogs like 4,4,4-Trifluoro-3-(3-indolyl)butyric acid () and (R)-3-Amino-4-(2,4,5-trifluoro-phenyl)butanoic acid hydrochloride () may improve binding affinity but reduce solubility .

Stereochemistry: highlights the importance of chiral synthesis for trifluoro-hydroxybutanoic derivatives. The target compound’s stereochemistry (if present) could influence its pharmacological profile, though specific data are unavailable .

Biological Activity

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a butanoic acid backbone with a methylamino substituent. This configuration is significant as the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can influence the binding affinity to receptors or enzymes, while the methylamino group may enhance interactions with neurotransmitter systems.

Key Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Neuroprotective Effects: Compounds with methylamino groups often demonstrate neuroprotective properties by modulating neurotransmitter levels.

- Antimicrobial Activity: The presence of fluorinated groups can enhance antimicrobial efficacy against various pathogens.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(Methylamino)butanoic acid | Neuroprotective | |

| Trifluoromethyl-substituted compounds | Antimicrobial | |

| Fluorinated amino acids | Enzyme inhibition |

Case Studies

-

Neuroprotective Study:

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and improved cognitive function metrics compared to control groups. -

Antimicrobial Efficacy:

Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections. -

Enzyme Interaction Analysis:

Research focused on the compound's interaction with specific enzymes involved in neurotransmitter metabolism. Kinetic studies demonstrated competitive inhibition patterns, indicating that the compound could modulate neurotransmitter levels effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.